

# Chemical structure and IUPAC name of Di-tert-butyl Chloromethyl Phosphate

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## Compound of Interest

Compound Name: *Di-tert-butyl Chloromethyl Phosphate*

Cat. No.: *B1314559*

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## An In-depth Technical Guide to Di-tert-butyl Chloromethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

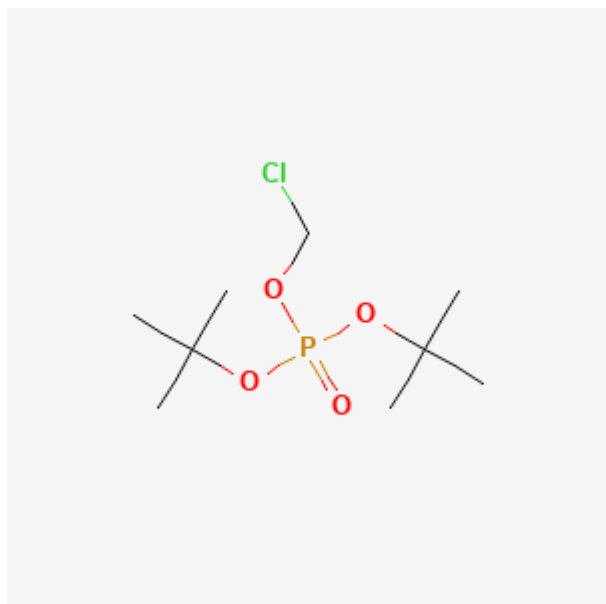
### Abstract

**Di-tert-butyl chloromethyl phosphate** is a key reagent in medicinal chemistry, primarily utilized for the synthesis of phosphono-oxymethyl (POM) prodrugs. This technical guide provides a comprehensive overview of its chemical structure, IUPAC name, physicochemical properties, and detailed experimental protocols for its synthesis. Additionally, it outlines its primary application in the formation of prodrugs, a strategy employed to enhance the bioavailability of pharmaceutical agents. The information is presented to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

### Chemical Structure and Nomenclature

**Di-tert-butyl chloromethyl phosphate** is an organic phosphate ester characterized by two tert-butyl groups and a chloromethyl group attached to the phosphate core.

Chemical Structure:



IUPAC Name: di-tert-butyl chloromethyl phosphate[1][2]

Synonyms:

- Di-tert-butyl (chloromethyl) phosphate[1]
- Phosphoric acid, chloromethyl bis(1,1-dimethylethyl) ester[1]
- Chloromethyl di-tert-butyl phosphate[1]
- DBCMP

## Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of **Di-tert-butyl Chloromethyl Phosphate** is provided below. These data are essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>20</sub> ClO <sub>4</sub> P	[1]
Molecular Weight	258.68 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Boiling Point	272.9 ± 23.0 °C (Predicted)	
Density	1.115 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Solubility	Soluble in organic solvents such as chloroform and dichloromethane.	
CAS Number	229625-50-7	[1]

Table 2: Spectral Data

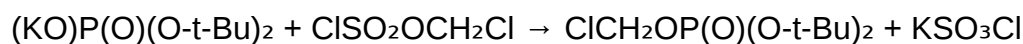
Spectrum	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 5.65 (d, J = 14.8 Hz, 2H), 1.50 (s, 18H)
<sup>13</sup> C NMR	Data not available in the searched literature.
<sup>31</sup> P NMR	Data not available in the searched literature.
Mass Spectrometry	Data not available in the searched literature.
Infrared (IR)	Data not available in the searched literature.

## Experimental Protocols

### Synthesis of Di-tert-butyl Chloromethyl Phosphate

The most efficient and commonly cited method for the synthesis of **Di-tert-butyl Chloromethyl Phosphate** is the reaction of di-tert-butyl potassium phosphate (DTBPP) with chloromethyl chlorosulfate (CMCS). This process has been optimized for high yield and purity.

Reaction Scheme:



### Experimental Protocol:

This protocol is adapted from established synthetic procedures.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend di-tert-butyl potassium phosphate (1.0 eq) in an appropriate anhydrous solvent such as toluene or dichloromethane.
- **Addition of Phase-Transfer Catalyst:** Add a catalytic amount of a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB) (0.02-0.05 eq).
- **Cooling:** Cool the reaction mixture to 0-5 °C using an ice bath.
- **Addition of Chloromethyl Chlorosulfate:** Slowly add a solution of chloromethyl chlorosulfate (1.1-1.5 eq) in the same anhydrous solvent to the cooled suspension via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or <sup>1</sup>H NMR).
- **Workup:**
  - Upon completion, cool the reaction mixture again to 0-5 °C.
  - Slowly quench the reaction by adding cold water.
  - Separate the organic layer.
  - Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:**

- Filter the drying agent.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude **Di-tert-butyl Chloromethyl Phosphate** can be purified by vacuum distillation or column chromatography on silica gel.

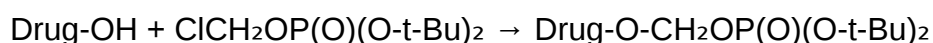
Safety Note: Chloromethyl chlorosulfate is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

## Applications in Drug Development

### Synthesis of Phosphono-oxymethyl (POM) Prodrugs

**Di-tert-butyl Chloromethyl Phosphate** is a critical reagent for the introduction of the phosphono-oxymethyl moiety onto a parent drug molecule containing a hydroxyl or an amino group. This modification transiently masks the polar phosphate group, thereby improving the drug's cell membrane permeability and oral bioavailability. Once inside the cell, the POM group is cleaved by cellular enzymes to release the active, phosphorylated form of the drug.

General Reaction Scheme:



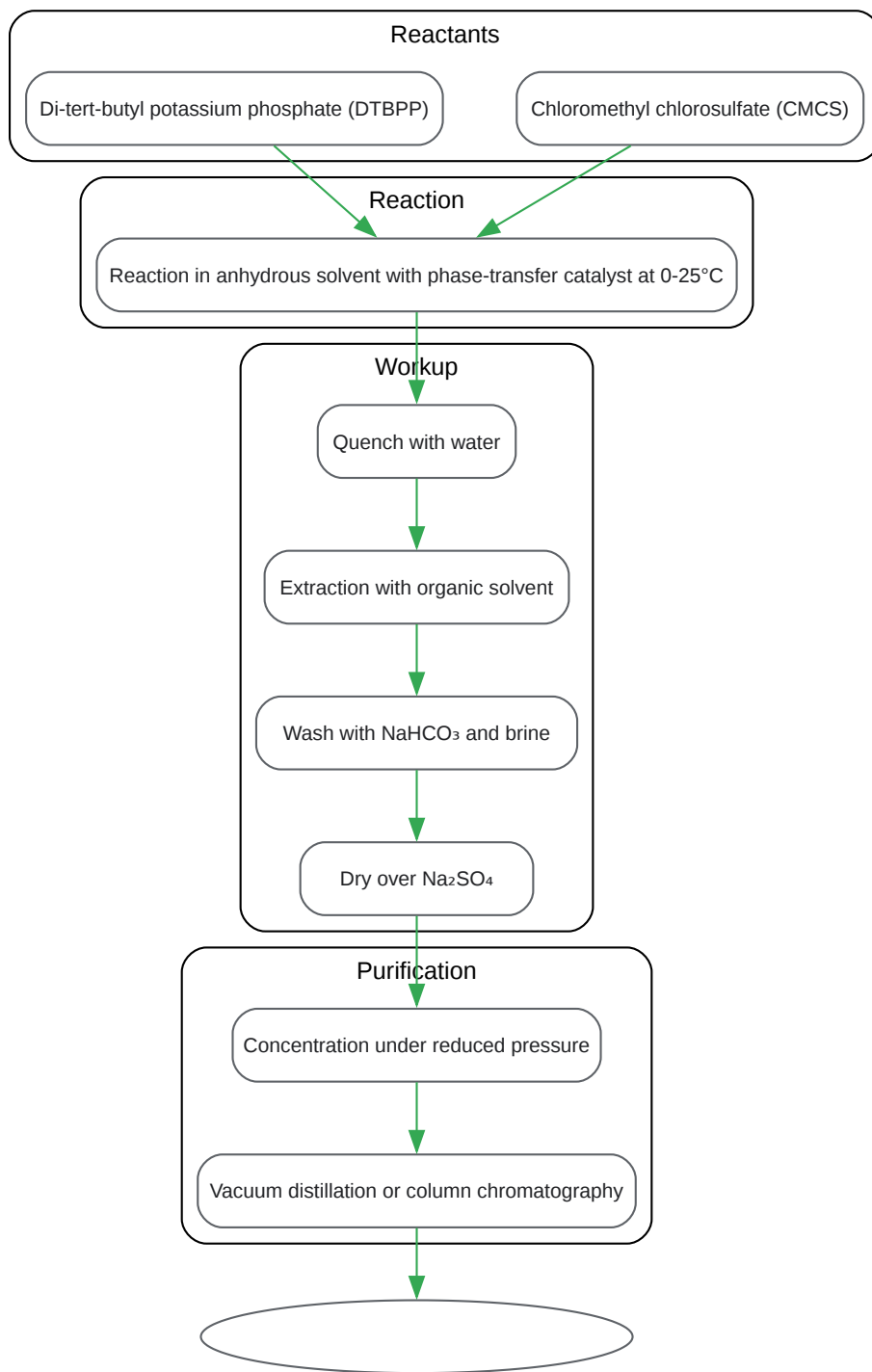
The tert-butyl groups can be subsequently removed under acidic conditions to yield the free phosphonic acid.

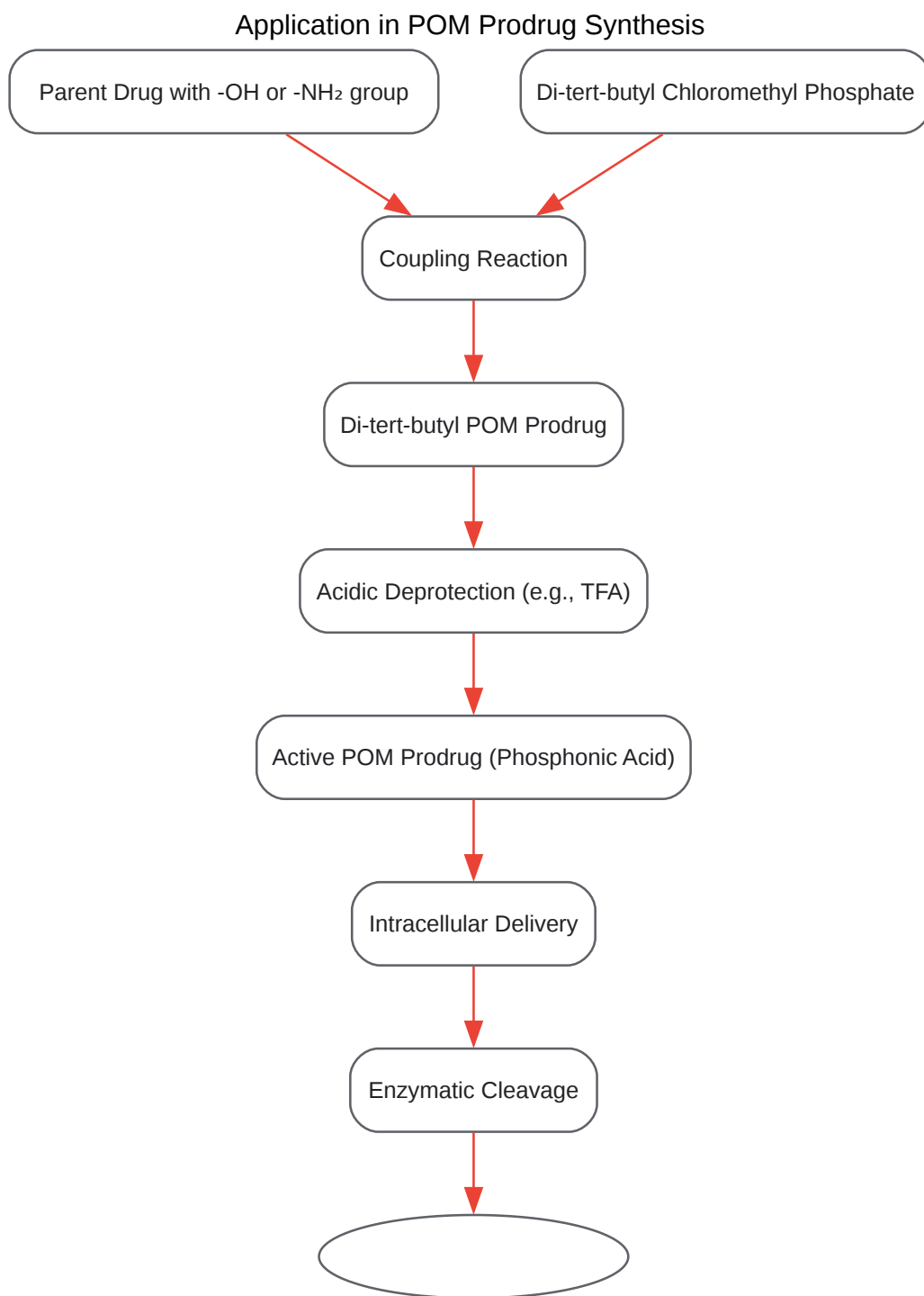
## Diagrams

### Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Di-tert-butyl Chloromethyl Phosphate**.

## Synthesis of Di-tert-butyl Chloromethyl Phosphate





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## References

- 1. Di-tert-butyl chloromethyl phosphate | 229625-50-7 | FD137343 [biosynth.com]
- 2. Di-tert-butyl (chloromethyl) phosphate | C<sub>9</sub>H<sub>20</sub>ClO<sub>4</sub>P | CID 11701630 - PubChem [pubchem.ncbi.nlm.nih.gov]
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